
Raffinose undecaacetate
Structure
2D Structure

Propiedades
Número CAS |
6424-12-0 |
---|---|
Fórmula molecular |
C40H54O27 |
Peso molecular |
966.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1 |
Clave InChI |
YFYHLVDRBNRNPU-PWIBTGTPSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Contextualization Within Oligosaccharide Derivatization Chemistry
Oligosaccharide derivatization is a fundamental process in carbohydrate chemistry, involving the chemical modification of oligosaccharides to enhance their analytical detection or to study their structure and function. Acetylation, the process of introducing acetyl functional groups, is a common derivatization technique. In the case of raffinose (B1225341), a trisaccharide composed of galactose, glucose, and fructose, full acetylation results in the formation of raffinose undecaacetate. researchgate.netresearchgate.net
This derivatization serves several crucial purposes:
Enhanced Purity and Isolation: The acetylation of crude extracts containing raffinose and other related oligosaccharides, such as those from Pinus halepensis (Aleppo pine) seeds, facilitates their purification. The resulting acetylated compounds, including this compound, can be more easily separated using techniques like preparative thin-layer chromatography (TLC). researchgate.netresearchgate.net
Improved Analytical Characterization: Derivatization with acetyl groups improves the volatility and thermal stability of the oligosaccharide, making it more amenable to analysis by gas chromatography and mass spectrometry. researchgate.net Furthermore, complete nuclear magnetic resonance (NMR) characterization of this compound has been achieved, providing detailed structural information. researchgate.net
Facilitation of Further Synthesis: Acetylated oligosaccharides like this compound can serve as intermediates in the synthesis of more complex carbohydrate structures. oup.com
The process of oligosaccharide derivatization is not limited to acetylation. Other methods, such as labeling with fluorescent compounds like anthranilic acid or derivatization with N,O-dimethylhydroxylamine, are employed to improve detection sensitivity and chromatographic separation of various sugars. nih.govnih.gov
Significance in Chemoreception Research Paradigms
Chemoreception is the physiological process by which organisms respond to chemical stimuli. ebsco.com In the context of taste, specialized receptors on the tongue detect different chemical compounds, leading to the perception of sweet, sour, salty, bitter, and umami tastes. ebsco.com Raffinose (B1225341) undecaacetate has proven to be a particularly insightful tool in the study of bitter taste perception, especially in murine models.
Research has shown that the ability to taste raffinose undecaacetate varies significantly among different inbred strains of mice. researchgate.netcambridge.orgcambridge.org This variation has been linked to specific genes that code for bitter taste receptors (Tas2rs). nih.govresearchgate.net
Key findings from this research include:
Identification of Specific Taste Receptor Genes: Studies have identified the Ruaa allele as responsible for the ability of certain mouse strains (e.g., BALB/c, DBA/2, and C3H) to taste this compound. cambridge.orgcambridge.org This gene is distinct from the Soaa allele, which allows for the tasting of other acetylated sugars like sucrose (B13894) octaacetate. cambridge.orgcambridge.org
Elucidation of Receptor Specificity: The differential tasting ability suggests that the receptor encoded by Ruaa recognizes a larger structural feature of the this compound molecule as a whole, rather than just the acetylated monosaccharide units. cambridge.orgcambridge.org This highlights the specificity of different bitter taste receptors for various chemical structures.
Genetic Linkage to Other Bitter Taste Receptors: The gene responsible for tasting this compound (Rua) has been found to be tightly linked to the gene for quinine (B1679958) tasting (Qui), suggesting a cluster of genes related to bitter taste perception. cambridge.orgcambridge.org
These genetic studies, utilizing this compound as a chemical probe, have been instrumental in deconstructing the complex molecular mechanisms underlying bitter taste and have helped to map the receptive ranges of different Tas2r proteins. nih.govresearchgate.netresearchgate.net
Historical Perspective on Raffinose Undecaacetate Investigation
Raffinose Undecaacetate as a Defined Taste Stimulus
This compound serves as a precise tool in gustatory research due to its defined chemical structure and its ability to elicit a specific taste response. It is characterized as a bitter-tasting stimulus, a quality that is used to explore the pathways of aversive taste detection in animal models. nih.gov
Qualitatively, this compound (RUA) is consistently identified as a bitter compound in taste studies. nih.govcambridge.org The chemoreception of RUA is primarily studied in mice, where it elicits aversive responses, such as the suppression of drinking. researchgate.net
Quantitatively, the ability to perceive RUA varies significantly across different inbred mouse strains, highlighting a strong genetic component to its detection. cambridge.orgresearchgate.net Research has demonstrated these differences using solutions of RUA, such as a 0.4 mM concentration, to distinguish between "taster" and "non-taster" strains. cambridge.orgresearchgate.net For instance, DBA/2J (D2) mice are demonstrably more sensitive to the bitter taste of RUA than C57BL/6J (B6) mice. nih.gov This differential sensitivity is not related to post-ingestive effects but is based on immediate orosensory cues. nih.gov
The genetic basis for this variation has been mapped to specific alleles. Some mouse strains, like SWR and Schneider, can taste RUA due to the presence of the Saoa allele, which confers the ability to taste a range of acetylated monosaccharides. cambridge.orgresearchgate.net Other strains, including BALB/c, DBA/2, and C3H, are sensitive to RUA because they possess the RUAa allele. cambridge.orgresearchgate.net This allele enables the detection of a larger structural feature of the molecule as a whole. cambridge.orgresearchgate.net The gene responsible, Rua, is tightly linked to the Qui gene, which is involved in tasting quinine (B1679958). cambridge.org
Table 1: Strain-Specific Sensitivity to this compound (RUA) in Mice
Strain | Sensitivity to RUA | Associated Gene/Allele | Reference |
---|---|---|---|
DBA/2J (D2) | More sensitive | RUAa | nih.gov, researchgate.net |
C57BL/6J (B6) | Less sensitive | - | nih.gov |
SWR | Taster | Saoa | researchgate.net, cambridge.org |
Schneider | Taster | Saoa | researchgate.net |
BALB/c | Taster | RUAa | researchgate.net, cambridge.org |
C3H | Taster | RUAa | researchgate.net |
Receptor-Ligand Binding Dynamics
The interaction between a taste molecule and a taste receptor is a dynamic process governed by the principles of molecular recognition, where the ligand binds to a specific receptor protein, initiating a signaling cascade.
The perception of bitter compounds is mediated by a family of G protein-coupled receptors (GPCRs) known as Taste 2 Receptors (T2Rs or TAS2Rs). researchgate.netresearchgate.net The specific recognition of this compound is genetically determined, pointing to a high degree of specificity in the receptor-ligand interaction. The variation in tasting ability among mouse strains is attributed to polymorphisms in the genes encoding these receptors. researchgate.net
Genetic studies have identified a cluster of T2R genes on mouse chromosome 6 that are responsible for the ability to taste various bitter substances, including acetylated sugars like sucrose octaacetate and this compound. plos.orgnih.gov The Rua gene is specifically implicated in the detection of this compound, distinguishing it from other acetylated sugars that are recognized via the Soa gene. cambridge.orgresearchgate.net This demonstrates that despite structural similarities between acetylated sugars, the molecular recognition machinery can be highly specific. While a comprehensive screening of 34 mouse bitter taste receptors against 128 bitter compounds was conducted, the specific T2R that binds this compound has not been definitively identified in all studies. nih.govresearchgate.net However, the strong genetic linkage to the Rua locus provides compelling evidence for a specific receptor-mediated detection mechanism. cambridge.orgnih.gov
The binding of a ligand to its receptor is not a static event but involves complex dynamic transitions and conformational changes in both the ligand and the receptor protein. nih.gov When a ligand like this compound binds to a T2R receptor, it is thought to stabilize a specific active conformation of the receptor from a larger ensemble of possible shapes. nih.gov This conformational shift is a critical step in activating the intracellular signaling pathway.
General studies on GPCRs, the family to which T2Rs belong, show that ligand binding can induce significant structural rearrangements. nih.gov For example, upon receptor activation, the C-tail of the associated arrestin protein is released, a hallmark of the activation process. nih.gov The binding process can also be influenced by the flexibility of the ligand and the receptor, with some ligands capable of adopting multiple binding modes within the receptor's binding pocket. nih.gov The specific conformational changes that occur during the binding of this compound to its putative T2R receptor have not been detailed in available research. However, the principles of receptor-ligand dynamics suggest that such an interaction would involve a precise lock-and-key mechanism, potentially with induced-fit adjustments, where the receptor alters its conformation to accommodate the ligand, thereby initiating the taste signal. nih.govmdpi.com
Physiological Implications of this compound Chemoreception
The detection of bitter compounds like this compound has direct physiological consequences, primarily serving as a protective mechanism. The innate aversion to bitter tastes helps prevent the ingestion of potentially toxic substances, a crucial survival trait. researchgate.netresearchgate.net
The chemoreception of this compound in mice triggers an immediate aversive behavioral response, which is mediated by orosensory cues rather than any post-ingestive feedback. nih.gov This indicates a direct link between the activation of specific taste receptors on the tongue and the initiation of rejection behaviors. The genetic linkage of the Rua gene to a cluster of other bitter taste receptor genes suggests that this system provides a broad defense against a wide variety of chemical structures. cambridge.orgplos.org While taste receptors were first discovered in the oral cavity, their expression has since been identified in various internal organs, suggesting they may play roles in internal chemoreception beyond conscious taste perception. nih.gov However, the specific physiological implications of this compound detection outside of the gustatory system are not yet fully understood.
Strain-Specific Phenotypic Variation in this compound Perception
Inter-strain Differences in Taste Responsiveness to this compound in Model Organisms
Studies involving various inbred mouse strains have demonstrated substantial differences in their behavioral responses to this compound (RUA). cambridge.orgcambridge.org These variations are indicative of underlying genetic diversity in the taste receptor systems responsible for detecting this specific bitter compound. For instance, some strains exhibit a strong aversion to RUA solutions, while others show little to no avoidance, suggesting a diminished or absent ability to taste it. cambridge.orgcambridge.org
A study involving thirty different mouse strains tested with a 0.4 mM solution of RUA revealed these pronounced inter-strain differences. cambridge.orgcambridge.org This variability is not a general characteristic of taste perception but is specific to certain compounds, including RUA. nih.gov For example, the C57BL/6J (B6) and DBA/2J (D2) strains show different sensitivities to a range of bitter compounds, with D2 mice being more sensitive to RUA than B6 mice. dntb.gov.uaresearchgate.net This indicates that the genetic factors influencing RUA perception are distinct from those affecting the taste of other bitter substances like quinine or cycloheximide (B1669411). dntb.gov.ua
Quantitative Phenotyping of this compound Taste Thresholds
Quantitative assessments of taste thresholds for RUA further underscore the genetic basis of its perception. These studies typically involve two-bottle preference tests, where animals are given a choice between water and a solution containing RUA. cambridge.orgnih.gov The concentration at which an animal begins to show a significant preference for water over the RUA solution is considered its taste threshold.
The phenotypic variation is often categorized into "taster" and "non-taster" or "demitaster" classifications based on these thresholds. nih.govoup.com For instance, "taster" strains will avoid RUA at relatively low concentrations, whereas "non-taster" strains may not avoid it even at much higher concentrations. nih.gov The existence of an intermediate "demitaster" phenotype, which avoids 1 mM but not 0.1 mM sucrose octaacetate (a related acetylated sugar), suggests a more complex genetic control than a simple dominant-recessive relationship. oup.comresearchgate.netoup.com
The following table summarizes the taste responsiveness of different mouse strains to this compound based on available research findings.
Strain | Phenotype for this compound | Associated Allele(s) | Reference(s) |
SWR/J | Taster | Soaa | cambridge.orgcambridge.org |
Schneider | Taster | Soaa | cambridge.orgcambridge.org |
BALB/c | Taster | Ruaa | cambridge.orgcambridge.org |
DBA/2J | Taster | Ruaa | cambridge.orgcambridge.orgdntb.gov.ua |
C3H | Taster | Ruaa | cambridge.orgcambridge.org |
C57BL/6J | Non-taster/Reduced Sensitivity | Soab | nih.govdntb.gov.ua |
Identification and Characterization of Associated Genetic Loci
Genetic mapping studies in mice have successfully identified specific chromosomal regions and genes that are responsible for the observed variations in RUA taste perception. oup.comannualreviews.orgnih.gov
The Soaa Allele and its Role in Acetylated Monosaccharide and this compound Perception
The Soa (sucrose octaacetate) locus on mouse chromosome 6 plays a significant role in the perception of a variety of acetylated sugars, including RUA. nih.govnih.govoup.com Three alleles of this gene have been identified: Soaa, Soab, and Soac. nih.govnih.gov
The dominant Soaa allele confers the "taster" phenotype, characterized by a strong aversion to sucrose octaacetate (SOA) and other acetylated sugars. nih.govnih.gov Strains carrying this allele, such as SWR/J, are also found to be tasters of RUA. cambridge.orgcambridge.org This suggests that the receptor or pathway governed by the Soa locus can recognize structural motifs present in both SOA and RUA. cambridge.org The recessive Soab allele leads to a "nontaster" phenotype, while the Soac allele results in an intermediate "demitaster" sensitivity. nih.govnih.gov It has been proposed that the Soa locus and the Rua locus may, in fact, be identical. oup.comachems.orgcambridge.org
The Ruaa Allele and its Specificity for Larger Oligosaccharide Structures including this compound
While the Soa locus explains RUA tasting in some strains, another gene, Rua (this compound), has been identified to specifically influence the perception of larger oligosaccharide structures like RUA. cambridge.orgcambridge.org The dominant allele, Ruaa, enables mice to taste RUA, even if they are non-tasters for simpler acetylated sugars like sucrose octaacetate. cambridge.orgcambridge.org
Strains such as BALB/c, DBA/2, and C3H possess the Ruaa allele, which accounts for their ability to taste RUA. cambridge.orgcambridge.org This indicates the existence of a taste receptor or pathway with a specificity for the larger molecular structure of RUA, distinct from the one that primarily recognizes acetylated monosaccharides. cambridge.orgcambridge.org
Linkage Analysis of the Rua Gene with Bitter Taste Receptor Genes (e.g., Qui)
Genetic linkage analysis has revealed that the Rua gene is tightly linked to the Qui gene, which determines sensitivity to quinine. cambridge.orgcambridge.org Both loci, along with Soa and Cyx (cycloheximide tasting), are part of a cluster of genes on mouse chromosome 6 that are involved in bitter taste perception. oup.comannualreviews.orgnih.govgoogle.com This chromosomal region is syntenic with human chromosome 12p13, which also contains a cluster of bitter taste receptor genes (TAS2Rs). oup.com
Despite their close linkage, the different strain distribution patterns of the alleles for Rua and Qui demonstrate that they are distinct genes. cambridge.orgcambridge.org This suggests that this region of chromosome 6 contains a family of closely related but functionally distinct genes, each responsible for the perception of a specific set of bitter compounds. cambridge.orgcambridge.org This clustering of taste receptor genes likely arose from gene duplication events followed by diversification, allowing for the recognition of a wide array of chemical structures. oup.com
Molecular Genetics of Taste Receptor Evolution and Diversification
The perception of bitter compounds, a critical defense mechanism against ingesting toxins, is mediated by the taste receptor type 2 (TAS2R) family of G protein-coupled receptors (GPCRs). mdpi.com The evolution of these receptors is a dynamic process, shaped by the constant need for organisms to adapt to new food sources and chemical environments. nih.gov This has resulted in a remarkable diversity in the TAS2R gene repertoire across different species, a phenomenon largely driven by a "birth-and-death" model of evolution. physiology.orgfrontiersin.org This model posits that new genes emerge through duplication events, after which they can either diverge to recognize new compounds, be maintained in the genome, or be lost through deletion or pseudogenization. physiology.orgphysiology.org
The diversity of the TAS2R gene family is evident in the wide range of receptor numbers found among vertebrates, from none in some marine mammals to over two hundred in certain frogs. frontiersin.orgplos.org This variation is strongly linked to diet; herbivores and omnivores, which are more likely to encounter plant-based toxins, generally possess a larger and more diverse set of TAS2R genes than carnivores. scispace.com The genetic architecture of TAS2Rs, particularly their organization into chromosomal clusters, facilitates this rapid evolution. physiology.orgplos.org Tandem duplications within these clusters are a major force shaping the diversity of this gene family. physiology.orgphysiology.org Furthermore, extensive polymorphism, including single nucleotide polymorphisms (SNPs), is common within TAS2R genes, leading to significant individual differences in bitter taste perception. plos.orgfrontiersin.org
While no gene cluster has been exclusively identified for the chemoreception of oligosaccharides like this compound, the existing TAS2R gene clusters are hypothesized to contain the receptors responsible for their detection. In humans, the approximately 25 functional TAS2R genes are primarily located in clusters on chromosomes 7 and 12. frontiersin.org The organization of these genes in close proximity allows for rapid adaptation through mechanisms like local gene duplication and conversion. physiology.orgphysiology.org This evolutionary plasticity is crucial for developing sensitivity to a vast and ever-changing landscape of chemical structures, including complex carbohydrates.
The ability of the bitter taste system to detect some glycosides is well-documented. For instance, the human TAS2R16 receptor is known to respond to various β-glucopyranosides, which are sugar derivatives. wiley.com This suggests that the TAS2R family has the structural capacity to recognize carbohydrate moieties as part of larger molecules. It is therefore scientifically plausible to hypothesize that specific receptors within these gene clusters are capable of detecting acetylated oligosaccharides such as this compound.
The evolution of TAS2R genes is characterized by lineage-specific expansions and contractions, meaning that different species have adapted to detect the specific bitter compounds present in their unique ecological niches. nih.gov Therefore, the specific TAS2R genes responsive to a compound like this compound may be present or absent in different species, depending on their evolutionary history and dietary exposure. The dynamic nature of these gene clusters, driven by the birth-and-death model, provides the genetic basis for the emergence of receptors for novel bitter compounds, including synthetic or modified ones not typically found in nature. physiology.orgfrontiersin.org Inflammation has also been shown to increase chromatin accessibility and upregulate the expression of many genes within Tas2r clusters, suggesting an epigenetic mechanism for heightening bitter taste sensitivity during infection. nih.govbiorxiv.org
Direct comparative genomic studies on this compound sensitivity are not available; however, extensive research on the TAS2R gene family provides a framework for understanding how such a sensitivity could evolve and vary among species. The number of functional TAS2R genes varies dramatically across the vertebrate lineage, reflecting diverse dietary pressures. mdpi.comfrontiersin.org
Large-scale phylogenomic analyses have identified thousands of TAS2R genes across hundreds of vertebrate genomes, revealing significant differences in gene content. plos.org For example, amphibians, particularly frogs and salamanders, exhibit an unusually large TAS2R gene repertoire compared to other vertebrates, which may be linked to the perception of specific xenobiotics in their environment. plos.orgnih.gov In contrast, carnivorous birds tend to have fewer TAS2R genes than herbivorous birds, correlating with a lower likelihood of encountering plant toxins in their diet. scispace.com
This interspecies variability is a product of the birth-and-death evolutionary model, which results in lineage-specific gene expansions and losses. nih.gov Consequently, even closely related species can have significant differences in their TAS2R gene sets. plos.orgnih.gov For instance, while humans have about 25 functional TAS2R genes, mice have around 36, and they exhibit different degrees of sequence conservation. physiology.orgphysiology.org This implies that the receptor repertoire for bitter compounds, potentially including oligosaccharide derivatives, has been specifically shaped in each lineage. physiology.org The search for orthologs—genes in different species that evolved from a common ancestral gene—often reveals that a specific human TAS2R may not have a direct functional equivalent in other species like rats or pigs, highlighting unique functional specificities. nih.govresearchgate.net
The table below illustrates the extensive variation in the number of functional TAS2R genes across different vertebrate groups, underscoring the evolutionary plasticity of the bitter taste system. This genetic variability is the foundation for species-specific differences in chemosensitivity and the likely basis for any variation in the ability to detect this compound.
Table 1. Variation in Functional TAS2R Gene Repertoire Across Vertebrates
Vertebrate Group | Range of Functional TAS2R Genes | Reference |
---|---|---|
Mammals | 0 - 37 | frontiersin.org |
Primates (Human) | ~25 | frontiersin.orgnih.gov |
Rodents (Mouse) | ~36 | physiology.org |
Amphibians (Frogs) | Up to >200 | frontiersin.orgplos.org |
Birds | 0 - 19 | frontiersin.org |
Reptiles | 11 - 39 | frontiersin.org |
Teleost Fish | 1 - 6 | frontiersin.org |
Mechanisms of Taste Transduction Initiated by Raffinose Undecaacetate
Cellular and Subcellular Events in Taste Receptor Cells
The initial detection of RUA occurs in Type II taste receptor cells, which are specialized cells housed within taste buds on the tongue. researchgate.net The interaction of RUA with these cells triggers a sequence of well-orchestrated intracellular events.
The primary event is the binding of RUA to a specific receptor on the apical surface of the taste cell. Although a single, specific receptor for RUA has not been definitively isolated, it is widely understood to be a member of the T2R (Taste 2 Receptor) family. google.comnih.govnih.govgoogle.com These receptors are G-protein-coupled receptors (GPCRs) that are selectively expressed in bitter-sensing taste cells. google.comresearchgate.net This binding event is the critical first step that translates the chemical stimulus into a cellular signal.
Following receptor binding, the most crucial subcellular event is the rapid and transient increase in the concentration of intracellular calcium ions (Ca²⁺). researchgate.netnih.gov This Ca²⁺ does not primarily enter the cell from the outside but is released from internal stores, specifically the endoplasmic reticulum. researchgate.netwikipedia.orgnih.gov This release is a hallmark of bitter taste transduction and serves as a pivotal second messenger, amplifying the initial signal from the receptor and triggering the next steps in the pathway. frontiersin.org The localization of this Ca²⁺ signal is critical; it originates near the apical membrane where the receptors are located and then propagates throughout the cell.
Table 1: Key Cellular and Subcellular Components in Raffinose (B1225341) Undecaacetate Detection
Component | Type | Location | Function |
Type II Taste Cell | Sensory Cell | Taste Bud | Detects bitter, sweet, and umami stimuli. |
T2R (Taste 2 Receptor) | G-Protein-Coupled Receptor | Apical Membrane | Binds to RUA, initiating the signaling cascade. researchgate.netgoogle.com |
Endoplasmic Reticulum | Organelle | Cytoplasm | Stores and releases intracellular calcium (Ca²⁺). wikipedia.org |
Calcium Ions (Ca²⁺) | Second Messenger | Cytoplasm | Amplifies the signal and activates downstream effectors. frontiersin.orgreumatologiaclinica.org |
Downstream Signal Transduction Pathways Activated by Raffinose Undecaacetate
The binding of RUA to its T2R receptor activates a canonical signal transduction cascade common to many bitter compounds. This pathway efficiently converts the receptor-ligand interaction into a cellular depolarization and neurotransmitter release.
G-Protein Activation : Once RUA binds, the T2R receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. In taste cells, the key G-protein is gustducin (B1178931) . researchgate.netresearchgate.netwikipedia.org Upon activation, gustducin dissociates into its α-gustducin and βγ-subunits. wikipedia.org
Phospholipase C Activation : The freed βγ-subunit of gustducin activates the enzyme Phospholipase C, beta 2 isoform (PLCβ2) . researchgate.netmdpi.com PLCβ2 is a membrane-associated enzyme crucial for generating second messengers from membrane lipids. nih.govwikipedia.org
Second Messenger Production : Activated PLCβ2 catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2) . researchgate.netwikipedia.org This reaction produces two vital second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . wikipedia.orgmdpi.com
Intracellular Calcium Release : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum. researchgate.netwikipedia.org This binding opens calcium channels, allowing Ca²⁺ to flow from the endoplasmic reticulum into the cytoplasm, causing the sharp increase in intracellular Ca²⁺ concentration noted earlier. frontiersin.orgplos.org
Taste Cell Depolarization : The elevated intracellular Ca²⁺ activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel. researchgate.net The opening of TRPM5 allows an influx of sodium ions (Na⁺), which depolarizes the taste cell.
Neurotransmitter Release : The depolarization of the cell membrane leads to the opening of a large-pore channel, the pannexin 1 hemichannel, which allows the release of adenosine triphosphate (ATP) into the extracellular space of the taste bud. embopress.org ATP serves as the primary neurotransmitter that signals to the connected sensory nerve fibers.
Table 2: Signal Transduction Cascade for this compound
Step | Molecule/Process | Function |
1 | Gustducin | G-protein that is activated by the T2R receptor. researchgate.netwikipedia.org |
2 | Phospholipase C (PLCβ2) | Enzyme activated by the G-protein βγ-subunit. researchgate.netmdpi.com |
3 | PIP2 Hydrolysis | PLCβ2 cleaves PIP2 into IP3 and DAG. wikipedia.org |
4 | IP3-Mediated Ca²⁺ Release | IP3 binds to receptors on the endoplasmic reticulum, releasing stored Ca²⁺. wikipedia.org |
5 | TRPM5 Channel Opening | Elevated Ca²⁺ opens the TRPM5 channel, causing Na⁺ influx and cell depolarization. researchgate.net |
6 | ATP Release | Depolarization triggers the release of ATP as a neurotransmitter. embopress.org |
Neurophysiological Responses to this compound Stimulation in Sensory Pathways
The final stage of taste transduction involves the transmission of the signal from the taste bud to the brain, where the sensation of bitterness is processed. This neurophysiological response begins with the activation of afferent nerve fibers that innervate the taste cells.
The ATP released by the Type II taste cells binds to purinergic receptors (specifically P2X2/P2X3 receptors) on the gustatory nerve endings that lie in close proximity to the taste buds. This binding depolarizes the nerve fiber and generates action potentials, effectively converting the chemical signal into an electrical one that can travel along the nerve.
This neural signal is carried from the tongue towards the brainstem via cranial nerves. Taste information from the anterior two-thirds of the tongue is transmitted by the chorda tympani (a branch of the facial nerve, CN VII), while the glossopharyngeal nerve (CN IX) innervates the posterior third of the tongue, where taste buds particularly sensitive to bitter compounds are abundant. nih.govunomaha.edukenhub.com Therefore, bitter stimuli like RUA are expected to elicit a robust response in the glossopharyngeal nerve. nih.gov
These primary gustatory nerves project to and synapse within the nucleus of the solitary tract (NST) , located in the medulla oblongata of the brainstem. nih.govkenhub.com The NST is the first central processing station for taste information. nih.govfrontiersin.org Here, the information is processed and then relayed to higher brain centers, including the thalamus and ultimately the gustatory cortex in the cerebrum. It is in these higher cortical areas that the signal is interpreted as a distinct bitter taste, leading to the perception and associated aversive behavioral responses, such as the rejection of potentially toxic food.
Table 3: Neurophysiological Pathway for this compound Perception
Structure | Type | Location | Function |
Afferent Nerve Fiber | Peripheral Neuron | Taste Bud | Detects ATP and generates action potentials. |
Chorda Tympani (CN VII) | Cranial Nerve | Tongue (anterior) | Transmits taste signals from the front of the tongue. unomaha.edukenhub.com |
Glossopharyngeal (CN IX) | Cranial Nerve | Tongue (posterior) | Transmits taste signals, particularly bitter, from the back of the tongue. nih.gov |
Nucleus of the Solitary Tract | Brainstem Nucleus | Medulla Oblongata | First central relay and processing center for gustatory signals. nih.govfrontiersin.org |
Thalamus & Gustatory Cortex | Higher Brain Centers | Forebrain | Process signal for conscious perception of bitterness. |
Advanced Methodologies in Raffinose Undecaacetate Sensory Research
Behavioral Assays for Taste Phenotyping in Animal Models
Behavioral assays are fundamental in determining how animal models perceive and respond to taste stimuli like raffinose (B1225341) undecaacetate. These tests provide quantitative measures of aversion or preference, which serve as a proxy for the sensory experience.
The two-bottle preference test is a widely used and high-throughput behavioral assay for gauging taste preference in rodents. nih.gov In this paradigm, animals, typically mice, are presented with two drinking bottles. One bottle contains water, and the other contains a solution of the taste stimulus, such as raffinose undecaacetate. The relative consumption from each bottle over a set period (e.g., 24 or 48 hours) is measured to calculate a preference ratio. oup.com A ratio significantly below 0.5 indicates aversion to the compound.
Research has demonstrated clear strain-dependent differences in the aversion to this compound using this method. For instance, DBA/2J (D2) mice have been shown to be more sensitive to the bitter taste of this compound than C57BL/6J (B6) mice. nih.gov In studies testing various bitter compounds, B6 mice were more sensitive to quinine (B1679958) hydrochloride and 6-n-propylthiouracil, while D2 mice were more sensitive to this compound. nih.gov These tests have been crucial for quantitative genetic analysis, revealing that aversion to this compound is a heritable trait. oup.comnih.gov
Table 1: Strain Differences in Mouse Taste Response to this compound
Mouse Strain | Response to this compound (RUA) | Comparative Bitter Stimuli Response |
---|---|---|
DBA/2J (D2) | More sensitive; shows stronger aversion. nih.gov | Less sensitive to Quinine Hydrochloride (QHCl) and 6-n-propylthiouracil (PROP). nih.gov |
C57BL/6J (B6) | Less sensitive; shows weaker aversion. nih.gov | More sensitive to QHCl and PROP. nih.gov |
C3H/HeJ | Can taste RUA due to possessing the RUAa allele. researchgate.net | Indifferent to quinine and PROP in some tests. oup.com |
BALB/c | Can taste RUA due to possessing the RUAa allele. researchgate.net | N/A |
| SWR | Can taste RUA due to possessing the Saoa allele. researchgate.net | Shows strong aversion to strychnine (B123637). researchgate.net |
Operant conditioning paradigms represent a more sophisticated method for assessing taste perception and motivation. nih.gov In these tasks, an animal must perform a specific action, such as pressing a lever, to receive a reward or avoid a negative stimulus. uwsp.edu For example, a mouse could be trained to press a lever to gain access to a social partner or a food reward. nih.gov While this methodology is widely used for quantifying motivation and sensory discrimination, its specific application in published research focusing solely on this compound is not extensively documented. However, it could theoretically be used to determine the detection threshold of this compound or to assess how its aversive quality competes with a reward.
Electrophysiological Techniques for Receptor Activity and Nerve Response Assessment
Electrophysiology provides a direct measure of the electrical activity of taste cells and the nerves that transmit taste information to the brain. These techniques are critical for understanding the initial stages of taste transduction and neural encoding.
Single-cell recording allows researchers to measure the electrical responses of an individual taste receptor cell (TRC) to chemical stimuli. plos.org Using techniques like patch-clamp recording, scientists can study the ion channels that open or close when a tastant binds to a receptor, leading to a change in the cell's membrane potential. scirp.org This method can reveal the specificity of a taste cell and the biophysical mechanisms underlying its activation. scirp.org While this technique has been instrumental in characterizing cellular responses to salty, sour, and other tastes, specific published studies detailing single-cell recordings in response to this compound are not prominent. plos.orgscirp.org However, this approach would be invaluable for identifying the specific taste receptor cells that detect this compound and detailing the intracellular signaling cascade that follows receptor binding.
Genetic Mapping and Quantitative Trait Loci (QTL) Analysis for Complex Taste Traits
The ability to taste certain compounds, including this compound, varies significantly among individuals and is under genetic control. Genetic mapping and QTL analysis are powerful tools used to identify the specific chromosomal regions and genes responsible for these complex traits. extension.orgmdpi.com
Studies in mice have identified a specific genetic locus, named Rua (this compound), that is involved in the ability to taste this bitter compound. researchgate.netgoogle.com Research has shown that some mouse strains can taste this compound because they possess the taster allele, RUAa. researchgate.net This gene is part of a cluster of loci on mouse chromosome 6 that are linked to the perception of other bitter substances, including quinine (Qui), sucrose (B13894) octaacetate (Soa), and cycloheximide (B1669411) (Cyx). nih.govgoogle.com
QTL analysis is used to correlate phenotypic data (such as taste aversion scores from two-bottle preference tests) with genotypic data (molecular markers across the genome) in a segregating population of animals, like recombinant inbred (RI) mouse strains. nih.govnih.gov This statistical method allows researchers to pinpoint QTLs, which are regions of DNA associated with the variation in the trait. Genome-wide interval mapping of taste responses in BXD recombinant inbred mouse strains has been performed for several compounds, including 0.4 mM this compound. nih.gov This analysis helps to identify the chromosomal locations of genes that influence the complex trait of bitter taste perception. nih.gov
Table 2: Genetic Loci Associated with Bitter Taste in Mice
Locus Name | Associated Compound | Chromosomal Location (Mouse) | Notes |
---|---|---|---|
Rua | This compound researchgate.netgoogle.com | Chromosome 6 nih.gov | Tightly linked to Qui and other bitter taste loci. researchgate.net |
Qui | Quinine google.com | Chromosome 6 nih.gov | Influences quinine aversion. achems.org |
Soa | Sucrose octaacetate google.com | Chromosome 6 nih.gov | Controls aversion to sucrose octaacetate. nih.gov |
| Cyx | Cycloheximide google.com | Chromosome 6 google.com | Determines sensitivity to cycloheximide. google.com |
In Vitro Receptor Expression Systems and Functional Characterization
To definitively link a specific taste receptor to a tastant, researchers use in vitro (cell-based) expression systems. researchgate.net This methodology involves introducing the gene for a candidate taste receptor into a host cell line (such as HEK293T cells) that normally does not respond to taste stimuli. mdpi.com These engineered cells then express the taste receptor on their surface.
Once the receptor is expressed, its function can be characterized by applying the tastant of interest, like this compound, and measuring the cellular response. nih.govelifesciences.org A common method is to use a calcium-sensitive fluorescent dye; receptor activation typically triggers an intracellular signaling cascade that leads to a release of calcium, which can be detected as a change in fluorescence. mdpi.com This approach has been instrumental in identifying and deorphanizing numerous taste receptors, particularly the T2R family of bitter taste receptors. researchgate.net For example, specific mouse (mT2R-5) and human (hT2R-4) receptors have been shown to respond to the bitter compounds cycloheximide and denatonium, respectively, using this system. researchgate.net While the specific receptor for this compound has not been explicitly identified in the provided context, this functional characterization method is the gold standard for establishing such a link. researchgate.net
Structural Biology Approaches for Receptor-Ligand Complex Elucidation
The precise molecular interactions underpinning the sensory perception of this compound are a subject of advanced investigation. While the definitive three-dimensional structure of this compound bound to its specific taste receptor has not yet been fully elucidated, a suite of powerful structural biology techniques is employed to understand such receptor-ligand complexes. These methodologies, which have successfully revealed the binding mechanisms of other taste molecules, provide a clear roadmap for future research into this compound. The primary approaches include X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling, each offering unique insights into the architecture of taste receptors and their activation by ligands.
Research in mice has identified specific genetic loci that determine the ability to taste this compound, suggesting it interacts with a member of the TAS2R (Taste 2 Receptor) family, which are G protein-coupled receptors (GPCRs) responsible for bitter taste perception. researchgate.netcambridge.org The elucidation of how this compound docks into its target TAS2R is crucial for a complete understanding of its sensory properties.
X-ray Crystallography
X-ray crystallography is a foundational technique for determining the atomic-resolution three-dimensional structure of proteins and their complexes. The process involves crystallizing the target receptor-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the molecule.
While a crystal structure for a this compound-receptor complex is not yet available, the methodology has been successfully applied to homologous taste receptors, providing a blueprint for future studies. For instance, the crystal structure of the ligand-binding domain (LBD) of the medaka fish sweet/umami taste receptor (T1r2a/T1r3) has been solved, revealing the architecture of its binding sites for amino acids. spring8.or.jp This work demonstrated how the receptor accommodates various ligands and undergoes conformational changes upon binding. spring8.or.jp Similar approaches, focused on the relevant TAS2R for this compound, would involve large-scale production and purification of the receptor protein, formation of a stable complex with this compound, and subsequent crystallization trials.
Table 1: Representative Data from X-ray Crystallography of a Taste Receptor Ligand-Binding Domain This table presents findings from a related taste receptor to illustrate the type of data obtained through X-ray crystallography.
Feature | Description | Reference |
Receptor | Medaka fish T1r2a/T1r3 Ligand-Binding Domain | spring8.or.jp |
PDB ID | 5X2M | spring8.or.jp |
Ligand | L-Glutamine (L-Gln) | spring8.or.jp |
Resolution | 2.1 Å | N/A |
Key Findings | The structure revealed the specific amino acid residues (e.g., S150) forming the binding pocket for the ligand. It also showed that the ligand-binding domain undergoes a significant conformational change upon agonist binding, which is believed to be the initial step in signal transduction. | spring8.or.jp |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy has emerged as a revolutionary technique in structural biology, particularly for large and flexible membrane proteins like GPCRs, which are often difficult to crystallize. nih.gov Cryo-EM involves flash-freezing purified receptor-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Sophisticated software then reconstructs a high-resolution 3D model from hundreds of thousands of individual particle images.
This technique has been successfully used to determine the structures of human bitter taste receptors. For example, the cryo-EM structure of the human bitter taste receptor TAS2R46 in complex with the bitter alkaloid strychnine and a chimeric G protein has been solved. rcsb.org These structures provide unprecedented insight into the receptor's architecture, ligand binding pocket, and the conformational changes that lead to G protein activation. rcsb.org Applying cryo-EM to the this compound-TAS2R complex would be a primary goal, as it could reveal not only the binding pose of the ligand but also the complete structure of the activated receptor. Recent cryo-EM studies on TAS2R14 have further revealed complex mechanisms, including an orthosteric binding pocket for cholesterol and an allosteric site for a different bitter tastant, highlighting the intricate nature of ligand recognition in these receptors. ebi.ac.ukchemistryworld.com
Table 2: Data from Cryo-EM Analysis of a Human Bitter Taste Receptor This table showcases the detailed information obtainable from cryo-EM studies of a representative bitter taste receptor.
Feature | Description | Reference |
Receptor | Human TAS2R46 with mini-G protein gustducin (B1178931) | rcsb.org |
PDB ID | 7XP6 | rcsb.org |
Ligand | Strychnine | rcsb.org |
Resolution | 3.01 Å | rcsb.org |
Key Findings | The structure revealed a distinct architecture compared to other GPCRs. It identified a novel "toggle switch" and other activation-related motifs. The study showed a dynamic extracellular portion for diverse ligand recognition and a more static intracellular part for G protein coupling. | rcsb.org |
Computational Modeling and Molecular Docking
In the absence of experimental structures, computational methods provide powerful predictive tools. Homology modeling can be used to build a 3D model of the target receptor for this compound based on the known structures of related GPCRs, such as other TAS2Rs or bovine rhodopsin. researchgate.netd-nb.info
Once a reliable model is generated, molecular docking simulations can be performed. This involves computationally placing the this compound molecule into the predicted binding site of the receptor model in various orientations and conformations to find the most energetically favorable binding pose. These simulations can predict key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. d-nb.infonih.gov Such computational studies can guide further experimental work, like site-directed mutagenesis, where predicted key residues are mutated to verify their role in ligand binding and receptor activation. d-nb.info
Table 3: Illustrative Output from a Hypothetical Molecular Docking Study This table exemplifies the predictive data generated from computational docking of this compound into a homology model of its target receptor.
Parameter | Predicted Finding |
Target Receptor | Homology Model of relevant mouse/human TAS2R |
Ligand | This compound |
Predicted Binding Site | Transmembrane pocket, accessible from the extracellular side |
Predicted Binding Energy | e.g., -10.5 kcal/mol |
Key Interacting Residues (Hypothetical) | Hydrogen Bonds: Serine, Asparagine, Glutamine residues in transmembrane helices 3 and 5. Hydrophobic/Aromatic Interactions: Phenylalanine, Tryptophan, Leucine residues in transmembrane helices 6 and 7, interacting with the acetyl groups and saccharide rings. |
Validation Approach | Site-directed mutagenesis of predicted key residues followed by functional assays to measure changes in receptor activation by this compound. |
By integrating these advanced structural and computational methodologies, researchers can progressively build a complete atomic-level picture of how this compound is recognized by its receptor, leading to the sensation of taste.
Synthesis and Chemical Derivatization Pathways of Raffinose Undecaacetate
Principles of Oligosaccharide Acetylation and Esterification
The acetylation of oligosaccharides, such as raffinose (B1225341), is a fundamental esterification reaction in carbohydrate chemistry. This process involves the conversion of the multiple hydroxyl (-OH) groups on the sugar backbone into acetyl esters (-OCOCH₃). The primary purpose of this transformation is to "protect" these reactive hydroxyl groups, preventing them from participating in subsequent reactions and allowing for selective modifications at other positions if desired. Furthermore, peracetylation, the acetylation of all available hydroxyl groups, drastically changes the polarity of the molecule, transforming the typically water-soluble carbohydrate into a compound soluble in a range of organic solvents. rsc.org
The most common method for achieving peracetylation is through the use of an acylating agent in the presence of a base. chemistrysteps.com Acetic anhydride (B1165640) (Ac₂O) is the most widely used acylating reagent, often in combination with a base like pyridine, which also serves as the solvent. rsc.orgmdpi.com Other catalysts, such as 4-(N,N)-dimethylaminopyridine (DMAP), can be used to accelerate the reaction. rsc.org The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetic anhydride. The base facilitates the reaction by deprotonating the hydroxyl group, increasing its nucleophilicity, and neutralizing the acetic acid byproduct.
Alternative, greener approaches have been developed to avoid the use of noxious pyridine. These methods often employ acetic anhydride as both the acylating agent and the solvent, with a catalytic amount of a Lewis acid, such as indium(III) triflate (In(OTf)₃), or other catalysts like iodine or FeCl₃. mdpi.comnih.gov These reactions are often efficient, high-yielding, and can proceed under milder conditions. nih.gov
Enzymatic Derivatization Strategies for Raffinose Modification
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for modifying oligosaccharides. These biocatalytic approaches operate under mild conditions, minimizing the formation of unwanted byproducts and often eliminating the need for complex protection and deprotection steps.
Role of Specific Acetyltransferases in Oligosaccharide Synthesis
Acetyltransferases are enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to an acceptor molecule. In the context of oligosaccharide synthesis, specific O-acetyltransferases are responsible for the acetylation of sugar hydroxyl groups. nih.gov While much of the research has focused on the role of these enzymes in modifying cell-surface structures in bacteria or in the biosynthesis of specific natural products like anthocyanins, the principles are applicable to the targeted modification of oligosaccharides like raffinose. nih.govmdpi.comnih.gov
Engineered acyltransferases have been developed that can efficiently acetylate sugars in aqueous environments, overcoming the challenge of low sugar solubility in organic solvents typically used in chemical synthesis. researchgate.net These enzymes can exhibit high regioselectivity, for instance, preferentially acetylating the primary hydroxyl groups of sugars. researchgate.net This enzymatic approach provides a powerful tool for creating specifically modified raffinose derivatives that would be challenging to produce through classical chemical methods.
Application of Immobilized Enzyme Systems in Raffinose Undecaacetate Production
Immobilization of enzymes on solid supports is a key strategy for their practical application in industrial synthesis. nih.gov This technique involves attaching the enzyme to an inert, insoluble material, which offers several advantages:
Reusability : The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration and reused for multiple reaction cycles, significantly reducing costs.
Process Stability : Immobilization can enhance the stability of the enzyme against changes in temperature and pH.
Simplified Purification : The product is easily separated from the enzyme, simplifying downstream processing.
Lipases are a class of enzymes commonly used in immobilized systems for the synthesis of sugar esters. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B (iCalB) and Candida cylindracea lipase have been successfully immobilized on various supports and used to catalyze the esterification of sugars with fatty acids in organic solvents. frontiersin.org While these examples typically involve the synthesis of sugar fatty acid esters rather than peracetylation, the underlying principle of enzymatic esterification in a reusable system is directly relevant. The application of immobilized acetyltransferases could similarly provide an efficient and sustainable pathway for the production of this compound and its derivatives.
Chemoenzymatic and Synthetic Organic Chemistry Approaches
The synthesis of complex carbohydrates like this compound can be accomplished through purely chemical methods or by combining chemical and enzymatic steps in what is known as a chemoenzymatic approach.
Chemoenzymatic synthesis merges the advantages of both methodologies: the efficiency and scalability of chemical reactions with the high selectivity of enzymatic catalysis. rsc.orgrsc.org This strategy is particularly powerful for creating complex, asymmetrically branched glycans where selective modification is crucial. nih.govresearchgate.net A typical chemoenzymatic route might involve the chemical synthesis of a core oligosaccharide structure, followed by modification with a series of enzymes, such as glycosyltransferases or acetyltransferases, to achieve specific structural features. nih.gov This avoids the tedious protection and deprotection steps often required in purely chemical synthesis. rsc.org
Synthetic organic chemistry provides well-established, purely chemical pathways to achieve peracetylation. The standard laboratory procedure involves treating the unprotected raffinose with an excess of acetic anhydride in the presence of a base like pyridine. chemistrysteps.comlibretexts.org This "brute force" method ensures that all eleven hydroxyl groups are acetylated. masterorganicchemistry.com To improve upon this classic method and avoid harsh or toxic reagents, various catalytic systems have been developed. These modern approaches often use acetic anhydride as both the reagent and solvent, with a catalyst to drive the reaction to completion under milder conditions. mdpi.comnih.gov
Approach | Description | Key Advantages | Key Challenges |
Synthetic Organic Chemistry | Utilizes chemical reagents like acetic anhydride and a base/catalyst for peracetylation. | High yielding, scalable, well-established protocols. | Often requires harsh/toxic reagents (e.g., pyridine), potential for side reactions. |
Enzymatic Synthesis | Employs enzymes like acetyltransferases to catalyze acetylation. | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting, may not achieve full peracetylation. |
Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to build the final molecule. | Leverages the strengths of both approaches, enables synthesis of highly complex structures. | Requires expertise in both chemical and enzymatic techniques. |
This table provides a comparative overview of the primary approaches to synthesizing acetylated derivatives of raffinose.
Analytical Characterization Methodologies for this compound Purity and Structure
Once synthesized, the identity, structure, and purity of this compound must be confirmed using a suite of analytical techniques. These methods provide detailed information about the molecular structure without focusing on bulk physical or chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of acetylated carbohydrates. mdpi.com
¹H NMR: In the proton NMR spectrum of this compound, the signals for the protons on the sugar rings typically appear in the 3.5-5.5 ppm region. The protons of the eleven acetyl groups give rise to sharp singlet peaks in the more upfield region of approximately 1.9-2.2 ppm. The integration of these signals can confirm the full acetylation of the molecule.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the acetyl groups resonate at around 170 ppm, while the methyl carbons of the acetyl groups appear at approximately 20-21 ppm. Peracetylation with ¹³C-labeled acetyl groups can be used to greatly enhance signal detection and aid in assigning linkage positions. cdnsciencepub.comresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. acs.org Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the intact molecule. nih.gov The measured mass-to-charge ratio (m/z) can be used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, which can help to confirm the sequence of the sugar units and the location of modifications. nih.govglycopedia.eu
Chromatographic Methods are primarily used to assess the purity of the synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and assess the purity of the final product. The acetylated product will have a significantly different retention factor (Rf) compared to the polar, unreacted raffinose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative information about the purity of the sample by separating the product from any impurities or starting materials. glycopedia.eu
Technique | Information Provided | Application to this compound |
¹H NMR | Proton environment, number of acetyl groups. | Confirms presence of 11 acetyl groups via integration; assigns ring protons. |
¹³C NMR | Carbon skeleton, carbonyl and methyl groups. | Identifies carbonyl (~170 ppm) and methyl (~21 ppm) carbons of acetyl groups. |
2D NMR (COSY, HSQC, HMBC) | Atom connectivity, detailed structural framework. | Unambiguously assigns all ¹H and ¹³C signals, confirming the complete structure. mdpi.com |
Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Confirms the correct molecular mass for C₄₀H₅₄O₂₇; MS/MS confirms sugar sequence. nih.govnih.gov |
Chromatography (TLC, HPLC) | Purity, separation of components. | Assesses purity by separating the final product from starting materials and byproducts. |
This interactive table summarizes the key analytical methodologies for the characterization of this compound.
Broader Implications and Unexplored Research Avenues
Raffinose (B1225341) Undecaacetate as a Research Probe in Receptor Biology and Chemosensation
The use of specific molecules as probes is fundamental to understanding receptor biology and the mechanisms of chemosensation—the process by which organisms respond to chemical stimuli. While acetylated oligosaccharides are sometimes used in metabolic glycoengineering and to modulate biological activity, no studies were identified that specifically employ Raffinose undecaacetate as a probe to investigate taste receptors or other chemosensory pathways. nih.govnih.gov Research into the taste of complex carbohydrates is an active field, with studies indicating that humans may perceive oligosaccharides through mechanisms independent of the common sweet taste receptor. nih.govmdpi.com However, these studies focus on other compounds, and the specific role or interaction of Raffinose or its acetylated form remains uninvestigated.
Theoretical Modeling and Computational Chemistry of Oligosaccharide-Receptor Interactions
Computational modeling and theoretical chemistry are powerful tools for predicting and analyzing the interactions between ligands, like oligosaccharides, and their biological receptors. nih.gov These methods allow scientists to simulate binding affinities and conformational changes at the molecular level, providing insights that can guide further experimental work. A search for computational studies yielded no specific models or simulations involving the interaction of this compound with any known taste or sensory receptors. The field relies on having known interactions to model, and the primary sensory perception of raffinose itself is not well-established, precluding such detailed computational analysis.
Development of Novel Genetic Models for Chemoreception Studies
Genetic models, in organisms ranging from insects to mammals, are crucial for identifying and characterizing the receptors and neural pathways involved in chemoreception. By manipulating genes suspected of being involved in taste, researchers can observe the resulting changes in an organism's ability to detect or respond to specific chemical compounds. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a stimulus in the development or analysis of such genetic models for oligosaccharide perception.
Future Directions in Understanding Oligosaccharide-Derived Sensory Cues
The study of how complex carbohydrates are perceived is a promising frontier in sensory science. monell.org Future research will likely focus on identifying the specific receptors for oligosaccharides, understanding how their structural properties (like size and linkage types) influence taste perception, and exploring the nutritional and physiological consequences of these sensory cues. mdpi.comyoutube.com While this compound could potentially be a tool in these future investigations, its role is currently speculative. The broader field must first establish the basic sensory profile of the parent compound, raffinose, before exploring the effects of derivatives like its undecaacetate form.
Q & A
Q. How to design a rigorous peer-review response for this compound studies with methodological critiques?
- Methodological Answer : Address critiques by revisiting raw data, providing additional validation experiments (e.g., repeat HPLC under peer-suggested conditions), and citing prior studies with analogous methodologies. Avoid defensive language; instead, frame revisions as clarifications or extensions of the original work .
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